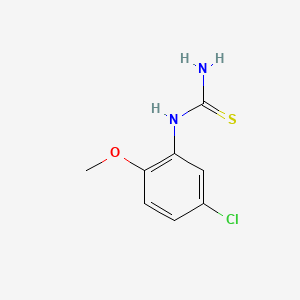

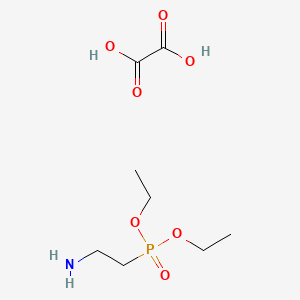

6-(二甲氧甲基)-2-巯基嘧啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, stability, and reactivity with other compounds.科学研究应用

金属离子的荧光传感器

研究表明嘧啶衍生物可用作荧光传感器,用于选择性识别金属离子。例如,一项研究展示了将相关化合物用于铝离子选择性检测,展示了其在细菌细胞成像和逻辑门操作中的应用 (Yadav & Singh,2018)。这突出了此类化合物在环境监测和生物技术应用中的潜力。

DNA 修复途径的抑制

另一个关键的应用领域是癌症治疗,其中巯基嘧啶衍生物被研究作为非同源末端连接 (NHEJ) 的抑制剂,NHEJ 是一种 DNA 修复途径。通过抑制 DNA 连接酶 IV,这些化合物在靶向癌细胞和提高癌症治疗效果方面显示出前景。例如,一项研究描述了有效衍生物的合成,这些衍生物在抑制末端连接和细胞毒性方面表现出显着改善,可能为癌症治疗提供新的途径 (Ray 等,2022)。

分子相互作用和络合物形成

对巯基嘧啶与金属化合物反应和络合物形成的研究揭示了它们的化学行为和在材料科学中的潜在应用。一项特定的研究集中在与双金属化合物的反应,揭示了分子结构和双齿配体的形成方面的见解 (Hong 等,2002)。这些发现对于设计新材料和催化剂至关重要。

缓蚀

巯基嘧啶也可用作有效的缓蚀剂,这是工业过程和材料保存中的重要应用。一项研究证明了它们在防止二氧化碳腐蚀铁方面的活性很高,展示了它们在延长金属结构和部件使用寿命方面的效用 (Reznik 等,2008)。

安全和危害

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and storage.

未来方向

This could involve potential applications of the compound, areas for further research, and unsolved problems.

For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound you’d like information on, feel free to ask!

属性

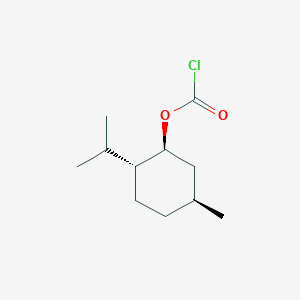

IUPAC Name |

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSDTFFQWATLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=O)NC(=S)N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371192 |

Source

|

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL | |

CAS RN |

90370-38-0 |

Source

|

| Record name | 90370-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)